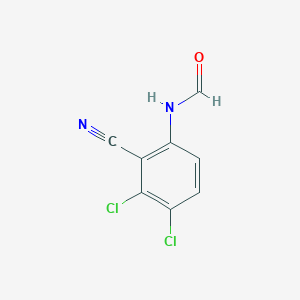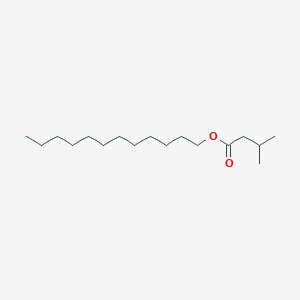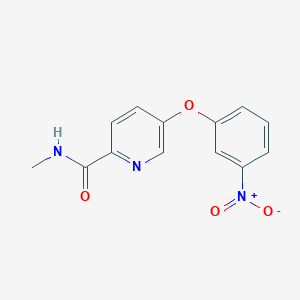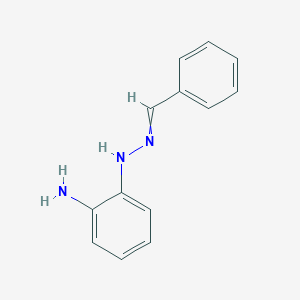
2-(2-Benzylidenehydrazinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Benzylidenehydrazinyl)aniline is an organic compound that features a benzylidene group attached to a hydrazinyl moiety, which is further connected to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzylidenehydrazinyl)aniline typically involves the condensation reaction between benzaldehyde and aniline in the presence of a catalyst. The reaction is exothermic and results in the formation of water as a byproduct . The reaction can be carried out under reflux conditions in a suitable solvent such as ethanol or dioxane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as sodium acetate or triethylamine may be employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Benzylidenehydrazinyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur on the aniline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include azobenzene derivatives, benzyl-substituted anilines, and various substituted aniline derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2-Benzylidenehydrazinyl)aniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Benzylidenehydrazinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Benzylidenehydrazinyl)-4-methylthiazole: This compound has a similar structure but includes a thiazole ring, which imparts different chemical and biological properties.
2-Benzylideneaniline: Lacks the hydrazinyl group, making it less versatile in terms of chemical reactivity.
Uniqueness
2-(2-Benzylidenehydrazinyl)aniline is unique due to the presence of both benzylidene and hydrazinyl groups, which allow for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
53314-15-1 |
|---|---|
Formule moléculaire |
C13H13N3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-N-(benzylideneamino)benzene-1,2-diamine |
InChI |
InChI=1S/C13H13N3/c14-12-8-4-5-9-13(12)16-15-10-11-6-2-1-3-7-11/h1-10,16H,14H2 |
Clé InChI |
LEECWLZJGWLVIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NNC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


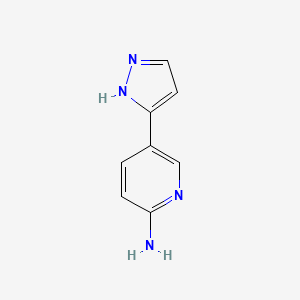

![5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999048.png)
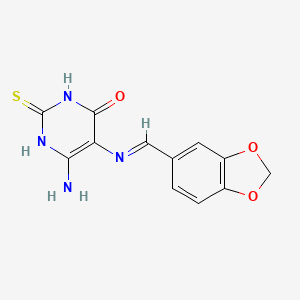
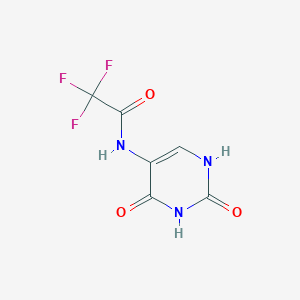
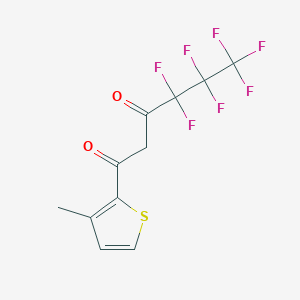
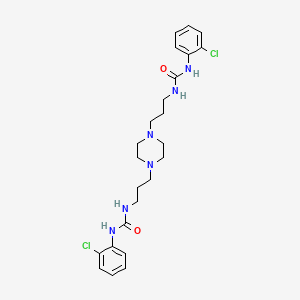
![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)

